REACTION_CXSMILES
|
[OH:1][C:2]([CH3:21])([CH3:20])[CH2:3][CH:4]1[CH2:9][CH2:8][N:7](C(OCC2C=CC=CC=2)=O)[CH2:6][CH2:5]1>CO.[C].[Pd]>[CH3:21][C:2]([OH:1])([CH3:20])[CH2:3][CH:4]1[CH2:5][CH2:6][NH:7][CH2:8][CH2:9]1 |f:2.3|
|
Name
|
benzyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
OC(CC1CCN(CC1)C(=O)OCC1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium-carbon
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring under a hydrogen atmosphere at room temperature for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Insoluble material was removed by filtration through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC1CCNCC1)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 122.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |